molecular formula C8H4F3N3O2 B1451597 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1186404-88-5

3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B1451597
CAS RN: 1186404-88-5
M. Wt: 231.13 g/mol
InChI Key: IBQLEURBIDJSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . This class of compounds has been attracting substantial interest due to their potential pharmaceutical applications . The molecular weight of this compound is 231.13 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, has been well studied in the past decade . The most effective protocols for their synthesis have been developed, which include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a nitro group attached to the imidazo[1,2-a]pyridine core .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines are diverse and include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has also been described .

Scientific Research Applications

  • Synthesis of Novel Compounds : The imidazo[1,2-a]pyridine system has been utilized as a synthon for building fused triazines, demonstrating potential biological activity. This involves treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines to generate corresponding derivatives, which are then further processed (Zamora et al., 2004).

  • Facilitating Diversity-Oriented Synthesis (DOS) : A method for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones has been developed, starting from the coupling between N-tosylhydrazones and 2-chloro-3-nitroimidazo[1,2-a]pyridines. This approach allows for the rapid creation of new compound libraries with diverse structures (Zhang et al., 2019).

  • Antibacterial Properties : Certain derivatives of imidazo[1,2-a]pyridine, including 3-nitro derivatives, have shown antibacterial and antiprotozoal properties, highlighting their potential in developing new antimicrobial agents (Saldabol et al., 1977).

  • Crystal Structure Analysis : Studies on the crystal structures of 2-phenyl-imidazo[1,2-a]pyridine derivatives have been conducted, showing that the insertion of a nitro group leads to changes in the electron density distribution within the compound, affecting its structural properties (Tafeenko et al., 1996).

  • One-Pot Synthesis Techniques : Iron(III)-catalyzed one-pot three-component synthesis methods have been developed for creating imidazo[1,2-a]pyridine derivatives. This method is notable for its functional-group tolerance and ability to produce moderate to good yields (Yan et al., 2014).

  • Functionalization Challenges and Opportunities : The synthesis and medicinal relevance of C2-functionalized imidazo[1,2-a]pyridine derivatives have been explored. This work highlights the challenges in functionalizing the C2 position of imidazo[1,2-a]pyridine due to its resistance to electrophilic attack, despite its significant potential in medicinal chemistry (Sharma & Prasher, 2022).

  • Expanding Structural Diversity : Alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine have been explored, leading to the development of versatile reactions that expand the structural diversity of imidazo[1,2-a]pyridine-based compounds (Bazin et al., 2013).

Future Directions

The future directions in the research of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine and related compounds could involve the development of more eco-friendly synthetic strategies . Additionally, given the broad spectrum of biological activity profiles displayed by imidazo[1,2-a]pyridines, further exploration of their potential pharmaceutical applications could be a promising direction .

properties

IUPAC Name

3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-6-12-3-7(14(15)16)13(6)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQLEURBIDJSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Reactant of Route 2
3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Reactant of Route 3
3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Reactant of Route 4
3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Reactant of Route 5
3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.